N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling Reactions: The thiazole and oxadiazole rings are then coupled using appropriate linkers and reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the oxadiazole ring could yield hydrazides.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Agriculture: The compound could be studied for its potential as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of “N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-hydroxyphenoxy)acetamide
- N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenoxy)acetamide
Uniqueness
“N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide” is unique due to the presence of the methoxy group on the phenoxy ring, which may influence its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16N4O4S/c1-9-14(25-10(2)17-9)15-19-20-16(24-15)18-13(21)8-23-12-7-5-4-6-11(12)22-3/h4-7H,8H2,1-3H3,(H,18,20,21) |
InChI Key |
ROPUNHJHLNRUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.